molecular formula C21H23NO4 B11385158 4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide

4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide

Cat. No.: B11385158
M. Wt: 353.4 g/mol
InChI Key: RIHNAMPWNKWCGG-UHFFFAOYSA-N
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Description

4-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with butoxy and furan-2-ylmethyl groups

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

4-butoxy-N,N-bis(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H23NO4/c1-2-3-12-24-18-10-8-17(9-11-18)21(23)22(15-19-6-4-13-25-19)16-20-7-5-14-26-20/h4-11,13-14H,2-3,12,15-16H2,1H3

InChI Key

RIHNAMPWNKWCGG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of Furan-2-ylmethyl Groups: The furan-2-ylmethyl groups can be introduced via a nucleophilic substitution reaction, where the benzamide core is reacted with furan-2-ylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various alkoxy-substituted benzamides.

Scientific Research Applications

4-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with biological targets, such as enzymes and receptors. The furan rings can interact with the active sites of enzymes, inhibiting their activity. Additionally, the benzamide core can bind to specific receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-BUTOXY-N-(FURAN-2-YLMETHYL)BENZAMIDE: A similar compound with only one furan-2-ylmethyl group.

    4-METHOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE: A compound where the butoxy group is replaced with a methoxy group.

Uniqueness

4-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of two furan-2-ylmethyl groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

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